REACTION_CXSMILES
|
[FH:1].N[C:3]1[C:4](Cl)=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([O-])=O.[Na+].[F-:15].[K+]>S1(CCCC1)(=O)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:9][C:7]1[CH:8]=[C:3]([F:15])[C:4]([F:1])=[N:5][CH:6]=1 |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
179 °C
|
Type
|
CUSTOM
|
Details
|
This reacton mixture is stirred for 7 hours at 179° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml polytetrafluoroethylene reactor equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
The resultant nitrogen is removed from the reactor
|
Type
|
TEMPERATURE
|
Details
|
through reflux condenser
|
Type
|
ADDITION
|
Details
|
150 ml of methylene chloride are added to the reaction mixture which
|
Type
|
ADDITION
|
Details
|
is then poured into ice water
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
DISTILLATION
|
Details
|
The product is subsequently distilled off directly from the sulfolane solution
|
Type
|
DISTILLATION
|
Details
|
The crude product is purified by distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |